5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione)
Brand Name: Vulcanchem
CAS No.: 10146-98-2
VCID: VC0172350
InChI: InChI=1S/C13H18N6O4/c1-16-8(14)6(10(20)18(3)12(16)22)5-7-9(15)17(2)13(23)19(4)11(7)21/h5,14-15H2,1-4H3
SMILES: CN1C(=C(C(=O)N(C1=O)C)CC2=C(N(C(=O)N(C2=O)C)C)N)N
Molecular Formula: C13H18N6O4
Molecular Weight: 322.32 g/mol

5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione)

CAS No.: 10146-98-2

Main Products

VCID: VC0172350

Molecular Formula: C13H18N6O4

Molecular Weight: 322.32 g/mol

5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) - 10146-98-2

CAS No. 10146-98-2
Product Name 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione)
Molecular Formula C13H18N6O4
Molecular Weight 322.32 g/mol
IUPAC Name 6-amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione
Standard InChI InChI=1S/C13H18N6O4/c1-16-8(14)6(10(20)18(3)12(16)22)5-7-9(15)17(2)13(23)19(4)11(7)21/h5,14-15H2,1-4H3
Standard InChIKey GTXBIJRVJJTXRU-UHFFFAOYSA-N
SMILES CN1C(=C(C(=O)N(C1=O)C)CC2=C(N(C(=O)N(C2=O)C)C)N)N
Canonical SMILES CN1C(=C(C(=O)N(C1=O)C)CC2=C(N(C(=O)N(C2=O)C)C)N)N
PubChem Compound 12379188
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator